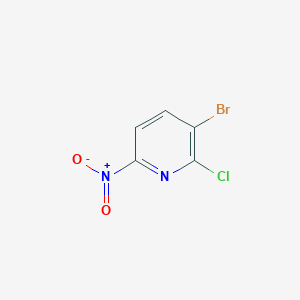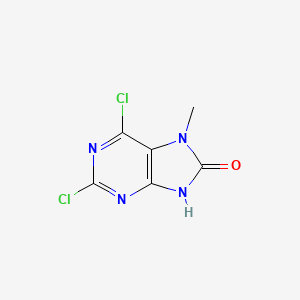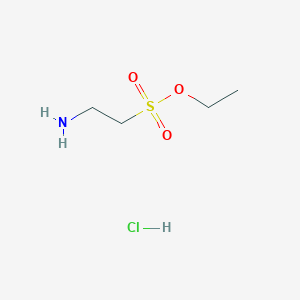
3-Bromo-2-chloro-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-nitropyridine typically involves the nitration of 3-bromo-2-chloropyridine. This can be achieved by reacting 3-bromo-2-chloropyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Coupling: Boronic acids with a palladium catalyst and a base like potassium carbonate (K2CO3).
Major Products
Substitution: Amino or thiol derivatives of the pyridine ring.
Reduction: 3-Bromo-2-chloro-6-aminopyridine.
Coupling: Biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-6-nitropyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In the development of bioactive molecules and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-6-nitropyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-5-nitropyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
Uniqueness
3-Bromo-2-chloro-6-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C5H2BrClN2O2 |
|---|---|
Peso molecular |
237.44 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-6-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H |
Clave InChI |
QMGQPJXBDMZZJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)






